![molecular formula C20H27N3O2 B5565336 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is 341.21032711 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cognitive Disorders in Schizophrenia and Alzheimer's Disease
A novel alpha 7 nicotinic acetylcholine receptor (nAChR) agonist has been identified, showing potential as a pharmacotherapy for treating cognitive deficits in schizophrenia and Alzheimer's disease. This compound demonstrates potent and selective properties with excellent pharmaceutical characteristics, including high oral bioavailability and effective brain penetration, indicating its potential efficacy in improving cognitive functions C. J. O’Donnell et al., 2010.
Coordination Chemistry and Metal Complex Stability
Research on hexadentate picolinic acid-based bispidine ligands has shown significant implications for coordination chemistry, particularly concerning CuII, NiII, ZnII, CoII, and GaIII metals. These ligands exhibit high preorganization for octahedral coordination geometries, which is beneficial for Jahn-Teller labile ground states. The structural and stability analyses of these complexes have contributed to our understanding of metal-ligand interactions, potentially influencing the design of new metal-based drugs or catalytic agents P. Comba et al., 2016.
Cytotoxic Activity and Cancer Research
Studies on bicyclic σ receptor ligands derived from structural modifications of the discussed compound have shown significant cytotoxic activity against various human tumor cell lines. These findings indicate a promising avenue for the development of new anticancer drugs targeting σ receptors, with potential specificity for certain cancer types, such as small cell lung cancer Christian Geiger et al., 2007.
Eigenschaften
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(3-pyridin-4-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)9-12-23-18-5-4-17(20(23)25)13-22(14-18)19(24)6-3-16-7-10-21-11-8-16/h7-11,17-18H,3-6,12-14H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNJMFDDIGIQDU-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

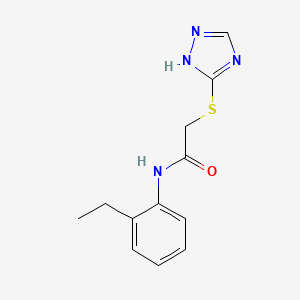
![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
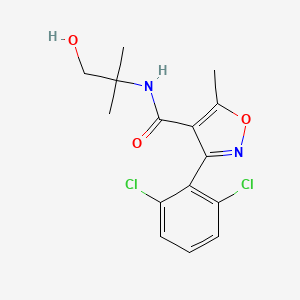
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)
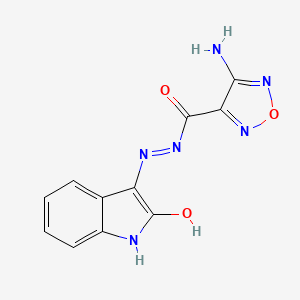
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)
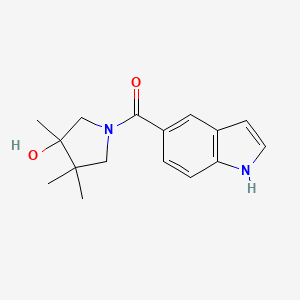
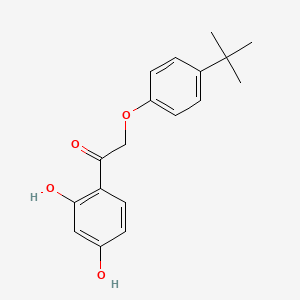
![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)
![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)